5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one chemical structure and properties
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one chemical structure and properties
An In-Depth Technical Guide to 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one: Structure, Properties, and Therapeutic Potential
Introduction: The Prominence of the Pyrazolone Scaffold
The pyrazolone nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this scaffold has given rise to some of the earliest synthetic pharmaceuticals, including the analgesic and antipyretic drug Antipyrine (Phenazone).[3] The enduring legacy of pyrazolones is evident in the wide spectrum of biological activities their derivatives exhibit, such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] Blockbuster drugs like the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil (Viagra) feature a pyrazole core, highlighting the scaffold's metabolic stability and versatility in drug design.[2]
This guide focuses on a specific, less-explored derivative: 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one . By dissecting its chemical structure, physicochemical properties, synthetic pathways, and potential applications, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development. This molecule combines the proven pyrazolone core with phenyl and ethoxy substituents, creating a unique chemical entity with significant potential for further investigation and functionalization.
Chemical Structure and Physicochemical Properties
The structure of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is characterized by a central pyrazolone ring. A phenyl group is attached at the C4 position, and an ethoxy group (-OCH₂CH₃) is at the C5 position. The presence of protons on the ring's nitrogen atoms allows for tautomerism.
Tautomerism: A Key Structural Feature
Pyrazolones can exist in several tautomeric forms, primarily the keto-enol and imine-enamine forms.[3] For 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one, the principal equilibrium is between the keto form (1H-pyrazol-3(2H)-one) and the enol form (1H-pyrazol-3-ol). The stability of these forms is influenced by the solvent, pH, and the nature of substituents. Crystallographic studies on similar compounds, such as 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one, confirm that the keto form is often predominant in the solid state.[6][7]
Physicochemical Data Summary
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Rationale |
| IUPAC Name | 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one | Based on standard nomenclature rules. |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 204.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless or pale yellow crystalline solid. | Typical appearance for pyrazolone derivatives.[8][9] |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | Based on the polarity of related compounds.[9] |
| Melting Point | Estimated between 180-220 °C | Inferred from melting points of similar pyrazole derivatives.[9] |
Spectroscopic Profile
The structural features of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can be confirmed using various spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.3 ppm), the aromatic protons of the phenyl ring (a multiplet between 7.2-7.6 ppm), and a broad singlet for the N-H proton (which may vary depending on solvent and concentration).
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¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the ethoxy carbons (~14 ppm and ~62 ppm), the aromatic carbons (125-140 ppm), the pyrazole ring carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) in the keto tautomer, typically above 160 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the lactam ring (around 1670-1710 cm⁻¹), N-H stretching vibrations (broad band around 3100-3300 cm⁻¹), C-O stretching of the ethoxy group, and C=C stretching from the aromatic ring.[9][10]
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Mass Spectrometry : The mass spectrum should show a molecular ion peak [M]⁺ at m/z 204, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of pyrazolones is a well-established area of organic chemistry.[3] A highly plausible route to 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one involves the condensation of a β-ketoester with hydrazine hydrate. This is a variation of the classic Knorr pyrazole synthesis.
The key starting material would be ethyl 2-ethoxy-2-phenylacetate , which can be reacted with a suitable carbanion source and an acylating agent to form ethyl 2-ethoxy-3-oxo-2-phenylbutanoate . Subsequent cyclocondensation with hydrazine hydrate would yield the target molecule.
Caption: Proposed synthetic workflow for 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.
Experimental Protocol (General Procedure)
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Synthesis of β-Ketoester (C): To a solution of ethyl 2-ethoxy-2-phenylacetate (1 equiv.) in an anhydrous solvent like THF, a strong base such as sodium hydride (NaH) (1.1 equiv.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. Acetyl chloride (1.1 equiv.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude β-ketoester.
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Cyclocondensation (D): The crude β-ketoester (1 equiv.) is dissolved in ethanol. Hydrazine hydrate (1.2 equiv.) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.
Chemical Reactivity
The pyrazole ring is an electron-rich aromatic system, but the two nitrogen atoms reduce the electron density at the C3 and C5 positions.[8]
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Electrophilic Substitution: The C4 position is the most susceptible to electrophilic attack in the pyrazole ring.[8][11] Since this position is already occupied by a phenyl group in the target molecule, electrophilic substitution would likely occur on the phenyl ring, directed by its activating/deactivating properties.
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N-Substitution: The N1 proton is acidic and can be deprotonated by a base. The resulting anion is a potent nucleophile that can react with various electrophiles, allowing for the synthesis of N-alkylated or N-acylated derivatives.[11] This provides a key handle for modifying the compound's properties.
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Reactivity of the Ethoxy Group: The ethoxy group at C5 is generally stable but could potentially be cleaved under harsh acidic conditions.
Potential Applications in Drug Discovery
The pyrazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[2] This versatility suggests numerous potential applications for 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.
Caption: Diverse biological activities associated with the pyrazolone scaffold.
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Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives, such as Phenylbutazone and Metamizole, are potent nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] The phenyl group at the C4 position is a common feature in many COX-2 inhibitors, suggesting that 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one could be a valuable starting point for developing novel anti-inflammatory agents.
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Anticancer Agents: Pyrazolone derivatives have shown promise as anticancer agents by inhibiting various protein kinases and other cellular targets.[5][12] The core structure can be functionalized to target specific enzymes involved in cancer progression.
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Antimicrobial Agents: The pyrazole nucleus is found in numerous compounds with significant antibacterial and antifungal activity.[4][13] The title compound could be tested against various pathogens or serve as a scaffold for creating more potent antimicrobial drugs.
-
SIRT5 Inhibition: Recent studies have identified pyrazolone-containing compounds as selective inhibitors of Sirtuin 5 (SIRT5), an emerging target for treating cancer and metabolic diseases.[12] This opens a modern and exciting avenue for research into the biological activity of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.
Conclusion
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a promising heterocyclic compound that belongs to the pharmacologically significant pyrazolone family. Its structure combines the proven therapeutic potential of the pyrazolone core with substituents that may enhance its biological activity and provide sites for further chemical modification. While specific data on this molecule are limited, a robust understanding of its chemistry can be inferred from the vast body of research on related compounds. Its straightforward synthesis and the diverse reactivity of its functional groups make it an attractive target for chemical libraries and a valuable scaffold for developing novel therapeutic agents in areas such as inflammation, oncology, and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.
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